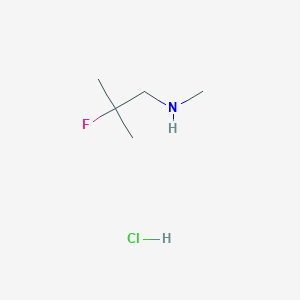
2-Fluoro-1-phenylethanamine Hydrochloride
Overview
Description
2-Fluoro-1-phenylethanamine Hydrochloride is a chemical compound with the molecular formula C8H11ClFN It is a derivative of phenylethanamine, where a fluorine atom is substituted at the second position of the ethyl chain
Mechanism of Action
Target of Action
Phenethylamine, a structurally similar compound to 2-Fluoro-1-phenylethanamine Hydrochloride, is known to interact with several targets, including primary amine oxidase and trypsin . .
Mode of Action
For phenethylamine, it interacts with its targets, leading to various physiological effects .
Biochemical Pathways
Phenethylamines in general are known to be involved in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-phenylethanamine Hydrochloride typically involves the fluorination of 1-phenylethanamine. One common method is the direct fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-phenylethanamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-ketones or fluoro-aldehydes.
Reduction: Reduction reactions can convert the compound into fluoro-alkanes or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Fluoro-ketones, fluoro-aldehydes.
Reduction: Fluoro-alkanes.
Substitution: Various substituted phenylethanamine derivatives.
Scientific Research Applications
2-Fluoro-1-phenylethanamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-Chloro-1-phenylethanamine Hydrochloride
- 2-Bromo-1-phenylethanamine Hydrochloride
- 2-Iodo-1-phenylethanamine Hydrochloride
Comparison: 2-Fluoro-1-phenylethanamine Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly valuable in research and industrial applications where specific reactivity and stability are desired.
Properties
IUPAC Name |
2-fluoro-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLEABQOBEBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-64-1 | |
| Record name | 2-fluoro-1-phenylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)


![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)

![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)

![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)

![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)

![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
